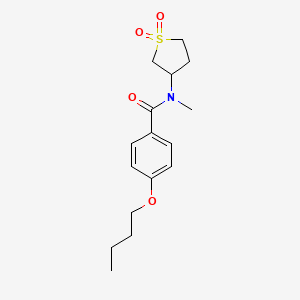
4-丁氧基-N-(1,1-二氧化四氢噻吩-3-基)-N-甲基苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylbenzamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a butoxy group, a dioxidotetrahydrothiophenyl group, and a methylbenzamide moiety, which contribute to its distinct chemical properties.
科学研究应用
4-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylbenzamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the butoxy group: This step involves the reaction of butanol with an appropriate reagent to introduce the butoxy group.
Introduction of the dioxidotetrahydrothiophenyl group: This step involves the oxidation of tetrahydrothiophene to form the dioxidotetrahydrothiophenyl group.
Coupling with methylbenzamide: The final step involves the coupling of the previously formed intermediates with methylbenzamide under suitable reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
4-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxidotetrahydrothiophenyl group to a tetrahydrothiophenyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydrothiophenyl derivatives.
Substitution: Various substituted benzamides depending on the reagents used.
作用机制
The mechanism of action of 4-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: This can modulate their activity and influence various biochemical pathways.
Interacting with cellular components: This can affect cell signaling, gene expression, and other cellular processes.
相似化合物的比较
4-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylbenzamide can be compared with other similar compounds, such as:
- 4-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzamide
- 4-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)benzamide
- 4-butoxy-N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide
These compounds share similar structural features but differ in the substituents attached to the benzamide moiety
属性
IUPAC Name |
4-butoxy-N-(1,1-dioxothiolan-3-yl)-N-methylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4S/c1-3-4-10-21-15-7-5-13(6-8-15)16(18)17(2)14-9-11-22(19,20)12-14/h5-8,14H,3-4,9-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSOIYOVRRHZYGV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N(C)C2CCS(=O)(=O)C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(2-Oxopiperidin-1-YL)phenyl]quinoline-8-sulfonamide](/img/structure/B2376490.png)
![2-((3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2376491.png)
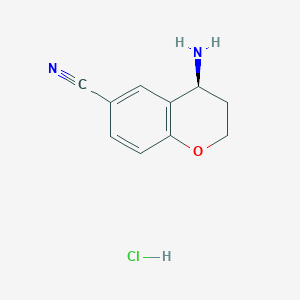
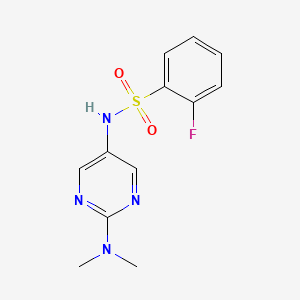
![5-bromo-2-({1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperidin-4-yl}methoxy)pyrimidine](/img/structure/B2376496.png)
![Ethyl 5-(2,3-dimethoxybenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2376497.png)
![2-[9-[(2-Methylpropan-2-yl)oxycarbonyl]-1,4-dioxa-9-azaspiro[5.5]undecan-2-yl]acetic acid](/img/structure/B2376500.png)
![3-(2-Fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B2376503.png)
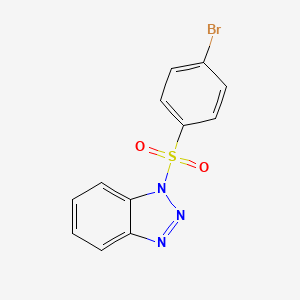
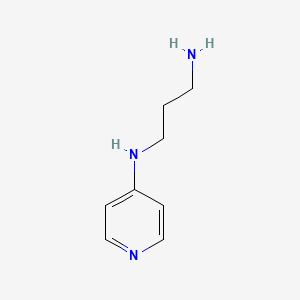
![7-(3-chlorobenzyl)-1-(2-methoxyethyl)-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2376507.png)
![3-(4-fluorophenyl)-5-methyl-9-(2-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2376508.png)
![(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2376511.png)
